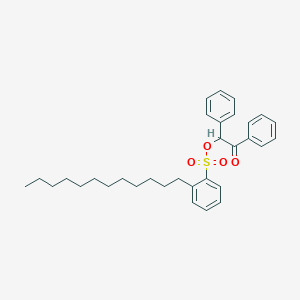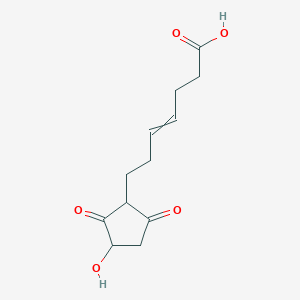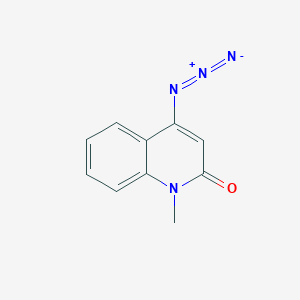
2(1H)-Quinolinone, 4-azido-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 4-azido-1-methyl- is a heterocyclic compound that features a quinolinone core with an azido group at the 4-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-azido-1-methyl- typically involves the introduction of the azido group to a preformed quinolinone scaffold. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the quinolinone is replaced by an azide ion. This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 4-azido-1-methyl- may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the azido group introduction while minimizing by-products.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 4-azido-1-methyl- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium azide in DMF is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
科学的研究の応用
2(1H)-Quinolinone, 4-azido-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 4-azido-1-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.
類似化合物との比較
Similar Compounds
- 4-Azido-1-methyl-1H-pyrazole
- 4-Azido-1-methyl-1H-1,2,3-triazole
Comparison
2(1H)-Quinolinone, 4-azido-1-methyl- is unique due to its quinolinone core, which imparts distinct electronic and steric properties compared to pyrazole and triazole derivatives. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.
特性
CAS番号 |
110216-61-0 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.20 g/mol |
IUPAC名 |
4-azido-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8N4O/c1-14-9-5-3-2-4-7(9)8(12-13-11)6-10(14)15/h2-6H,1H3 |
InChIキー |
YQVCVMRULFQENU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=CC1=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


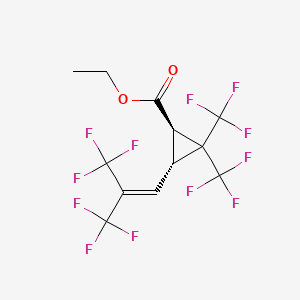


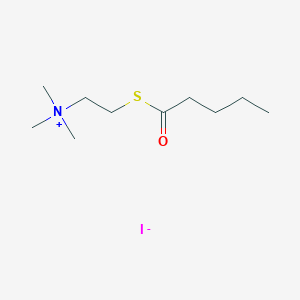


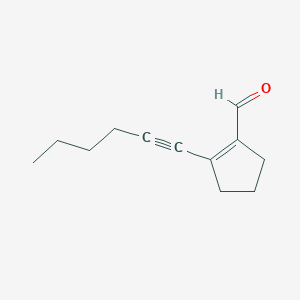
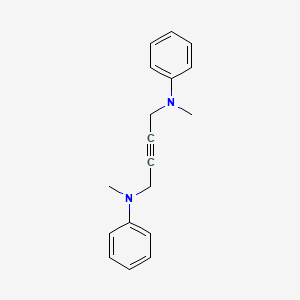
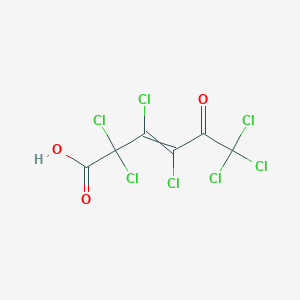
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

